Tetramethylsilane-d12

Overview

Description

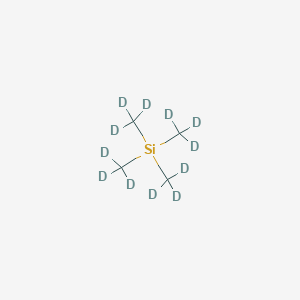

Tetramethylsilane-d12, also known as tetramethylsilane, is an organosilicon compound with the chemical formula Si(CH3)4. It is a colorless, volatile liquid that is widely used in various scientific and industrial applications. The compound consists of a silicon atom bonded to four methyl groups, forming a tetrahedral structure .

Mechanism of Action

Target of Action

Tetra(2H3)methylsilane, also known as Tetramethylsilane (TMS), is an organosilicon compound with the formula Si(CH3)4 . It is the simplest tetraorganosilane It is a building block in organometallic chemistry and is used as a precursor for producing silicon dioxide or silicon carbide, depending on the deposition conditions .

Mode of Action

The initial step of TMS pyrolysis produces a methyl radical (Me‧) and Me3Si‧ . Me3Si‧ undergoes subsequent loss of a hydrogen atom to form Me2Si=CH2 and loss of a methyl radical to form Me2Si: . Isomerizations via 1,2-shift and H2 eliminations were major secondary decomposition reactions of Me2Si=CH2 and Me2Si: .

Biochemical Pathways

Its decomposition products can participate in various chemical reactions, contributing to the formation of silicon carbide and silicon dioxide .

Pharmacokinetics

It’s worth noting that tms is a volatile liquid and has a high vapor pressure , which influences its behavior in chemical reactions and industrial applications.

Result of Action

The result of TMS action is the formation of silicon carbide or silicon dioxide, depending on the deposition conditions . These materials have a wide range of applications in various industries, including electronics and manufacturing.

Action Environment

The action of TMS is influenced by environmental factors such as temperature and pressure. For instance, the pyrolysis of TMS, which leads to the formation of silicon carbide or silicon dioxide, occurs over a temperature range of 298-1450 K . Furthermore, TMS is a volatile liquid with a high vapor pressure , indicating that it readily evaporates at room temperature, which can influence its stability and efficacy in certain applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylsilane-d12 is typically synthesized as a by-product during the production of methyl chlorosilanes. The process involves the direct reaction of methyl chloride with silicon. The more useful products of this reaction are trimethylsilyl chloride, dimethyldichlorosilane, and methyltrichlorosilane .

Industrial Production Methods: In industrial settings, tetra(2H3)methylsilane is produced through chemical vapor deposition (CVD) techniques. This method involves the pyrolysis of organosilane precursors, such as methylsilane, under controlled conditions to produce silicon carbide films .

Chemical Reactions Analysis

Types of Reactions: Tetramethylsilane-d12 undergoes various chemical reactions, including:

Reduction: It can be reduced to form trimethylsilylmethyl lithium, a common alkylating agent.

Substitution: this compound can undergo substitution reactions with various reagents to form different organosilicon compounds.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxygen or other oxidizing agents at high temperatures.

Reduction: Commonly involves the use of butyllithium as a reducing agent.

Substitution: Various halogenated reagents can be used under controlled conditions.

Major Products Formed:

Oxidation: Silicon dioxide, silicon carbide.

Reduction: Trimethylsilylmethyl lithium.

Substitution: Various organosilicon compounds.

Scientific Research Applications

Tetramethylsilane-d12 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Methylsilane (CH3SiH3): A simpler organosilicon compound used as a precursor for silicon carbide.

Tetramethylgermane (Ge(CH3)4): A germanium analog of tetra(2H3)methylsilane with similar properties.

Tetramethyltin (Sn(CH3)4): A tin analog with similar tetrahedral structure.

Uniqueness: Tetramethylsilane-d12 is unique due to its high volatility and stability, making it an ideal internal standard for NMR spectroscopy. Its ability to form silicon carbide films through chemical vapor deposition also sets it apart from other similar compounds .

Biological Activity

Tetramethylsilane-d12 (TMS-d12) is a deuterated form of tetramethylsilane (TMS), commonly used as a reference standard in NMR spectroscopy due to its unique chemical properties. While TMS itself is primarily known for its applications in analytical chemistry, TMS-d12 has garnered interest in biological studies, particularly in the context of its isotopic labeling capabilities and potential biological interactions.

Tetramethylsilane (TMS) is characterized by the formula . In its deuterated form, TMS-d12, all hydrogen atoms are replaced by deuterium, resulting in the formula . This modification enhances its utility in NMR spectroscopy by providing a distinct peak at zero ppm, facilitating accurate chemical shift measurements without interference from protons.

Biological Significance

Although TMS-d12 is not primarily recognized for direct biological activity, its role as a solvent and reference standard in various biological assays is significant. It has been utilized in studies involving:

- NMR Spectroscopy : TMS-d12 serves as a chemical shift reference in NMR experiments, allowing for precise identification of molecular structures and interactions in biological samples .

- Isotopic Labeling : The incorporation of deuterium enables tracing studies in metabolic pathways, aiding researchers in understanding complex biochemical processes .

Case Studies and Applications

-

NMR Monitoring of Biological Reactions :

- In a study investigating lignin model dimers, TMS-d12 was used as an internal standard during high-pressure NMR monitoring. This approach allowed researchers to track reaction progress and product formation over time, demonstrating the compound's utility in real-time analysis of biological processes .

- Characterization of Bioactive Compounds :

- Metabolic Studies :

Data Tables

The following table summarizes key findings from studies utilizing TMS-d12:

Properties

IUPAC Name |

tetrakis(trideuteriomethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDYPVPMEAXLPK-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939437 | |

| Record name | Tetrakis[(~2~H_3_)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18145-38-5 | |

| Record name | Silane, tetra(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18145-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra(2H3)methylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis[(~2~H_3_)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra[2H3]methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.